

SPACE Peptide: A Technical Guide for Enhanced Macromolecule Delivery

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Compound of Interest

Compound Name: *SPACE peptide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skin Permeating and Cell Entering (SPACE) peptide, a novel peptide enhancer for the delivery of macromolecules into the skin and cells. This document details its sequence, structure, mechanism of action, and experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Core Concepts: Sequence and Structure

The **SPACE peptide** is a cyclic peptide identified through in vitro phage display for its ability to penetrate the stratum corneum.^[1] Its primary sequence and key structural features are outlined below.

Table 1: **SPACE Peptide** Sequence and Chemical Properties

Feature	Description	Reference
Amino Acid Sequence	Ala-Cys-Thr-Gly-Ser-Thr-Gln-His-Gln-Cys-Gly	[2][3]
One-Letter Code	ACTGSTQHQCG	[1][3]
Structure	Cyclic due to a disulfide bond between the two cysteine residues (Cys2 and Cys10).	
Molecular Formula	C40H63N15O17S2	
Molecular Weight	1090.2 g/mol	

A control peptide (CP) with the sequence ACTHGQTQSCG, also featuring a disulfide bond, has been used in studies to demonstrate the specificity of the **SPACE peptide's** effects.

Mechanism of Action: Skin Penetration and Cellular Uptake

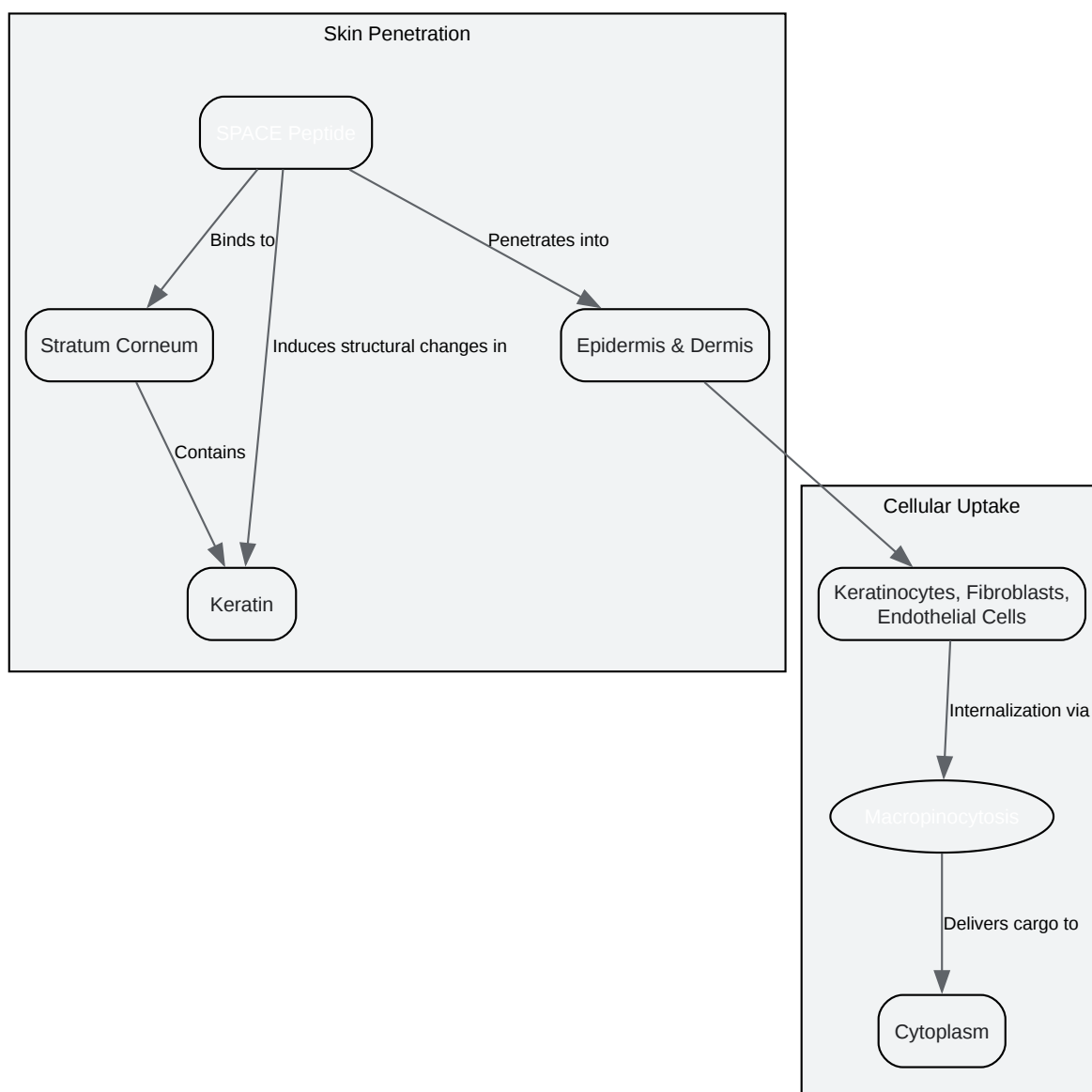
The **SPACE peptide** facilitates the delivery of conjugated macromolecules, such as small molecules, proteins, and siRNA, across the stratum corneum into the epidermis and dermis. Its mechanism of action involves interaction with skin proteins and a specific cellular uptake pathway.

Interaction with Skin Components

Studies have shown that the **SPACE peptide** interacts with proteins in the stratum corneum, particularly keratin. Fourier Transform Infrared (FTIR) spectroscopy has indicated that the **SPACE peptide** induces structural changes in keratin, which is believed to contribute to its skin penetration capabilities. This interaction appears to be specific, as the control peptide does not produce similar effects. Notably, the **SPACE peptide** does not seem to alter the skin's lipid barrier.

Cellular Internalization

Once it has traversed the stratum corneum, the **SPACE peptide** and its cargo are internalized by various skin cells, including keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular uptake has been identified as macropinocytosis. This process allows the peptide and its conjugated molecules to enter the cell without necessarily being entrapped in endo/lysosomal compartments, which can be advantageous for the delivery of sensitive cargo like siRNA.



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Proposed mechanism of **SPACE peptide** action.

Quantitative Data on Efficacy

The **SPACE peptide** has demonstrated significant efficacy in enhancing the delivery of various macromolecules.

Table 2: Enhanced Delivery of Hyaluronic Acid

Delivery System	Fold Enhancement in Penetration (vs. PBS)	Skin Model	Reference
SPACE-ethosomal system (SES)	7.8 ± 1.1	Porcine skin in vitro	
SES	5-fold	Hairless mouse skin in vivo	

Table 3: siRNA Delivery and Gene Knockdown

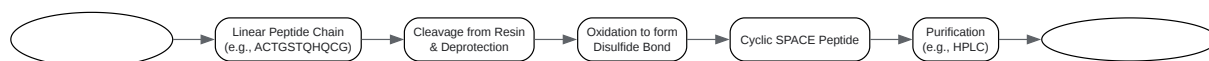
siRNA Target	Delivery System	Knockdown Percentage	Cell/Tissue Model	Reference
GFP	SPACE peptide-conjugated siRNA	Significant knockdown	GFP-expressing endothelial cells in vitro	
GAPDH	SPACE peptide	83.3 ± 3.0%	In vitro	
GAPDH	DOTAP-based SPACE Ethosomal System (DOTAP-SES)	63.2 ± 7.7%	BALB/c mice skin in vivo	
Interleukin-10	SPACE peptide-conjugated siRNA	Significant knockdown	Mouse skin in vivo	

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of the **SPACE peptide**.

Peptide Synthesis

The **SPACE peptide** (ACTGSTQHQC^G) and the control peptide (ACTHGQTQSC^G) are synthesized with a disulfide bond between the cysteine residues to create a cyclic structure. For visualization and conjugation, peptides can be synthesized with N-terminal modifications such as fluorescein isothiocyanate (FITC), 5-carboxyfluorescein (5-FAM), or biotin.



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Workflow for **SPACE peptide** synthesis.

Skin Penetration Studies

- **Skin Models:** Full-thickness porcine and human skin are commonly used for in vitro studies. The integrity of the skin barrier is confirmed by measuring electrical resistivity.
- **Procedure:** A solution of the fluorescently labeled peptide or peptide-macromolecule conjugate (e.g., 1 mg/mL) is applied to the donor compartment of a Franz Diffusion Cell (FDC). After a 24-hour incubation period, the skin sample is retrieved, rinsed, and analyzed by techniques such as confocal microscopy to visualize the extent of penetration.

In Vivo siRNA Delivery and Knockdown Assessment

- **Animal Model:** Female BALB/c mice are typically used.
- **Procedure:** The dorsal skin of anesthetized mice is shaved. A cylinder is attached to expose a specific area of the skin (e.g., 1.8 cm²). The **SPACE peptide**-siRNA formulation is topically applied and incubated for a set period (e.g., 6 hours). After a further incubation period (e.g., 72 hours), skin biopsies are collected from the treated area.
- **Analysis:** Total protein is extracted from the skin biopsies, and the level of the target protein (e.g., GAPDH) is quantified to determine the percentage of knockdown.

Cytotoxicity Assessment

- **Cell Line:** Human epidermal keratinocytes (HEKa) are often used.
- **Assay:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay is employed.
- **Procedure:** HEKa cells are seeded in 96-well plates. Once they reach approximately 80% confluency, they are incubated with varying concentrations of the **SPACE peptide** (e.g., 1.25 to 10 mg/mL) for different durations (e.g., 1, 4, and 12 hours). Cell viability is then measured to assess cytotoxicity.

Conclusion

The **SPACE peptide** represents a significant advancement in the field of transdermal and cellular drug delivery. Its ability to enhance the penetration of a wide range of macromolecules, coupled with a favorable safety profile, makes it a promising tool for the development of novel therapeutics and cosmeceuticals. The detailed protocols and quantitative data presented in this

guide offer a solid foundation for researchers and drug development professionals to explore the potential of the **SPACE peptide** in their respective fields.

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References

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